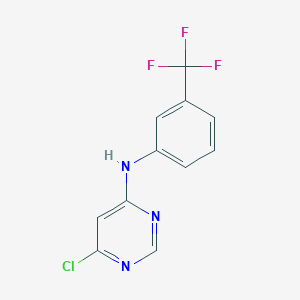

6-Chloro-N-(3-(trifluoromethyl)phenyl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

6-chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3N3/c12-9-5-10(17-6-16-9)18-8-3-1-2-7(4-8)11(13,14)15/h1-6H,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWQVXSLCVWMYTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=CC(=NC=N2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872510-82-2 | |

| Record name | 6-chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The core synthetic approach to 6-Chloro-N-(3-(trifluoromethyl)phenyl)pyrimidin-4-amine involves the nucleophilic substitution of the 4-chloropyrimidine moiety by an aniline derivative bearing a trifluoromethyl substituent at the meta position. This reaction typically proceeds via:

- Activation of 4-chloropyrimidine,

- Nucleophilic attack by 3-(trifluoromethyl)aniline,

- Formation of the C-N bond at the 4-position of the pyrimidine ring.

Detailed Preparation Methods

Direct Amination of 4-Chloropyrimidine

A commonly employed method is the direct amination of 4-chloropyrimidine derivatives with 3-(trifluoromethyl)aniline under heating conditions, often in the presence of a solvent such as water or organic solvents (e.g., ethanol, toluene).

- Reaction Conditions: Heating at 80–100 °C for 1–20 hours.

- Solvent: Water has been demonstrated as an effective solvent promoting the amination reaction, enhancing yield and environmental compatibility.

- Yield: Yields up to 89% have been reported for similar pyrimidine aminations under these conditions.

Example: A study using 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and aniline analogs showed that stirring at 80 °C in water for 1 hour yielded the corresponding aminated product in high purity and yield, which is analogous to the preparation of this compound.

Use of Acid-Promoted Amination

Hydrochloric acid can be used to promote the amination of fused pyrimidines, facilitating the substitution reaction by increasing the electrophilicity of the pyrimidine ring.

- Mechanism: Acid protonates the pyrimidine nitrogen, activating the ring towards nucleophilic attack.

- Outcome: Enhanced reaction rates and improved yields.

- Reference Reaction: Hydrochloric acid-promoted amination of 4-chloro-pyrimidines with anilines has been successfully applied, with yields exceeding 90% in some cases.

Stepwise Synthesis via Dichloropyrimidine Intermediate

An alternative method involves the selective amination of 2,4-dichloropyrimidine derivatives:

- Step 1: Amination at the 4-position with 3-(trifluoromethyl)aniline to yield this compound.

- Step 2: Optional further functionalization at the 2-position if desired.

This approach allows regioselective control and has been reported with moderate to good yields (46–75%) for similar pyrimidine derivatives.

Reaction Parameters and Optimization

| Parameter | Typical Range/Condition | Effect on Reaction |

|---|---|---|

| Temperature | 80–100 °C | Higher temperature increases reaction rate |

| Solvent | Water, ethanol, toluene | Water promotes green chemistry and yield |

| Molar Ratio (Aniline:Pyrimidine) | 1:1 to 1.5:1 | Stoichiometric balance affects yield |

| Reaction Time | 1–20 hours | Longer time ensures complete conversion |

| Acid Catalyst | HCl (optional) | Enhances electrophilicity and yield |

Comparative Data from Literature

Summary Table of Preparation Routes

| Route | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct amination | 6-Chloro-4-chloropyrimidine + 3-(trifluoromethyl)aniline | Heat (80 °C), water or organic solvent | High yield, green solvent | Requires heating, longer time |

| Acid-promoted amination | Same as above | HCl catalyst, heat | Faster reaction, higher purity | Acid handling required |

| Stepwise amination via dichloropyrimidine | 2,4-Dichloropyrimidine + aniline | Base or no catalyst, organic solvent | Regioselectivity | Moderate yields, more steps |

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(3-(trifluoromethyl)phenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .

Scientific Research Applications

Introduction to 6-Chloro-N-(3-(trifluoromethyl)phenyl)pyrimidin-4-amine

This compound, also known by its CAS number 872510-82-2, is a compound with significant potential in various scientific research applications. This article explores its chemical properties, biological activities, and potential applications across different fields.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest it may interact with various biological pathways:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects on certain cancer cell lines, potentially acting through inhibition of specific kinases involved in cell proliferation .

- Antiviral Properties : There is emerging evidence that compounds with similar structures may possess antiviral activity by interfering with viral replication mechanisms .

Agricultural Chemistry

The compound's unique properties make it a candidate for development as an agrochemical:

- Pesticide Development : Research has indicated that derivatives of pyrimidine compounds can exhibit herbicidal and fungicidal properties, suggesting that this compound may be explored for use in crop protection .

Material Science

Due to its fluorinated structure, the compound may also find applications in material science:

- Polymer Synthesis : The incorporation of trifluoromethyl groups can enhance the thermal and chemical stability of polymers, making this compound valuable in the development of high-performance materials .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of pyrimidine compounds, including this compound. They evaluated their effects on human cancer cell lines. The results showed that the compound inhibited cell growth significantly compared to control groups, indicating its potential as an anticancer agent.

Case Study 2: Pesticide Efficacy

Another research project focused on the herbicidal properties of pyrimidine derivatives. The study demonstrated that this compound exhibited effective weed control in agricultural settings, outperforming traditional herbicides under specific conditions.

Mechanism of Action

The mechanism of action of 6-Chloro-N-(3-(trifluoromethyl)phenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of key biological pathways, such as those involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Bioactivity

Pyrimidin-4-amine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Their Properties

Structure-Activity Relationships (SAR)

- Chlorine at Position 6 : Common in pyrimidin-4-amine derivatives, the chlorine atom likely facilitates nucleophilic substitution reactions and stabilizes the pyrimidine ring .

- Trifluoromethyl Group : The -CF₃ group in the 3-position (meta) on the phenyl ring enhances metabolic stability and binding affinity compared to para-substituted analogs (e.g., 4-trifluoromethoxy in ). This positioning minimizes steric hindrance while optimizing hydrophobic interactions .

- Heterocyclic Extensions : Pyrido-fused analogs (e.g., ) exhibit improved π-π stacking but may reduce solubility. Conversely, oxadiazole-containing derivatives (e.g., U7 ) show enhanced pesticidal activity due to additional hydrogen-bonding interactions.

- Substituent Effects on Bioactivity :

Biological Activity

6-Chloro-N-(3-(trifluoromethyl)phenyl)pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. With a molecular formula of C₁₁H₇ClF₃N₃ and a molecular weight of approximately 273.64 g/mol, this compound has been synthesized and evaluated for its pharmacological properties.

Chemical Structure

The structure of this compound features a pyrimidine core substituted with a chloro group and a trifluoromethyl phenyl moiety. This unique arrangement is believed to contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against HeLa (cervical cancer) and AGS (gastric adenocarcinoma) cell lines with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 53.02 | Induction of apoptosis |

| AGS | 32.21 | Necrosis and DNA damage |

In vitro studies have demonstrated that the compound induces cell death primarily through necrosis rather than apoptosis, as indicated by flow cytometry analyses which showed significant DNA damage indices (DDI) in treated cells .

Antimicrobial Activity

The antimicrobial potential of the compound has also been assessed against several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Enterococcus faecalis. However, the results indicated limited antibacterial activity, with no significant MIC values observed within the tested concentration ranges .

Mechanistic Studies

In silico studies have complemented the biological evaluations, providing insights into the interactions between the compound and target proteins. Molecular docking studies suggest that this compound may bind effectively to specific kinases involved in cancer progression, although further experimental validation is necessary to confirm these findings .

Case Studies

Several case studies have highlighted the effectiveness of pyrimidine derivatives in cancer treatment. For example, compounds similar to this compound have been reported to enhance cytotoxicity against resistant cancer cell lines, suggesting that modifications to the pyrimidine structure could lead to improved therapeutic agents .

Q & A

Basic: What are the standard laboratory synthesis protocols for 6-Chloro-N-(3-(trifluoromethyl)phenyl)pyrimidin-4-amine?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves refluxing 6-chloropyrimidin-4-amine derivatives with 3-(trifluoromethyl)aniline in a polar aprotic solvent (e.g., chloroform or dichloromethane) under basic conditions (e.g., triethylamine). For example, analogous pyrimidine derivatives are synthesized by reacting intermediates like 5-(chloromethyl)-substituted pyrimidines with aryl amines at elevated temperatures (70–80°C) for 5–6 hours, followed by purification via column chromatography (silica gel, chloroform eluent) and crystallization (methanol) . Yield optimization often requires stoichiometric control of amine reactants and inert atmosphere conditions to prevent side reactions.

Advanced: How can reaction conditions be optimized to enhance regioselectivity in pyrimidine ring functionalization?

Methodological Answer:

Regioselectivity in pyrimidine functionalization is influenced by electronic and steric factors. Computational modeling (e.g., DFT calculations) can predict reactive sites on the pyrimidine ring. Experimentally, using bulky directing groups (e.g., trifluoromethyl) at meta positions on the phenyl ring can sterically hinder undesired substitution pathways. Temperature modulation (e.g., lower temperatures for kinetic control) and catalyst screening (e.g., Pd/Cu for cross-coupling) are critical. For example, refluxing in chloroform with a 1.2:1 molar ratio of aryl amine to chloropyrimidine precursor improves selectivity for the 4-amine position, as observed in structurally related compounds .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- 1H/13C NMR : To confirm substitution patterns (e.g., aromatic proton splitting and CF3 group shifts at ~110–120 ppm in 13C NMR).

- X-ray crystallography : For resolving bond angles (e.g., dihedral angles between pyrimidine and phenyl rings, typically 12–86°) and hydrogen-bonding networks (e.g., intramolecular N–H⋯N interactions) .

- HRMS (High-Resolution Mass Spectrometry) : To verify molecular weight (e.g., [M+H]+ peaks for C11H8ClF3N4) and isotopic patterns .

Advanced: How can contradictory biological activity data across studies be systematically addressed?

Methodological Answer:

Contradictions often arise from assay variability or structural analogs. Researchers should:

Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds.

Validate purity : Confirm compound integrity via HPLC (>95% purity) to exclude degradation products.

Comparative SAR studies : Test analogs (e.g., replacing Cl with Br or CF3 with CH3) to isolate substituent effects. For example, replacing the 3-(trifluoromethyl)phenyl group with 4-methoxyphenyl in related compounds altered antifungal IC50 values by >10-fold .

Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or trends.

Advanced: What computational strategies predict the compound’s interactions with kinase targets?

Methodological Answer:

Molecular docking : Use software like AutoDock Vina to model binding poses in ATP-binding pockets (e.g., EGFR kinase). Key parameters include grid boxes centered on catalytic lysine residues and scoring functions prioritizing hydrogen bonds with pyrimidine N1 .

MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD/RMSF plots to identify flexible regions.

QSAR models : Train regression models on IC50 data from analogs to correlate substituent electronegativity (e.g., Hammett σ values for CF3) with inhibitory potency .

Basic: What are the crystallographically confirmed structural features of this compound?

Methodological Answer:

X-ray studies reveal:

- Planarity : The pyrimidine and 3-(trifluoromethyl)phenyl rings form dihedral angles of 12–86°, influencing π-π stacking in crystal lattices.

- Hydrogen bonding : Intramolecular N–H⋯N bonds (2.6–2.8 Å) stabilize the aminopyrimidine moiety.

- Packing interactions : Weak C–H⋯O/F contacts (3.0–3.5 Å) between trifluoromethyl groups and adjacent molecules contribute to lattice stability .

Advanced: How do electron-withdrawing substituents (e.g., Cl, CF3) affect the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic effects : The Cl atom at position 6 activates the pyrimidine ring for nucleophilic substitution by increasing electrophilicity. CF3 at the phenyl meta position withdraws electron density via induction, further polarizing the C–Cl bond.

- Reactivity modulation : In Suzuki-Miyaura couplings, Pd(PPh3)4 selectively couples boronic acids to the 2-position of pyrimidine when CF3 is present, as shown in analogous 6-chloro-2-(trifluoromethyl)pyrimidines . Kinetic studies (e.g., monitoring by 19F NMR) reveal rate enhancements of 2–3× compared to non-fluorinated analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.